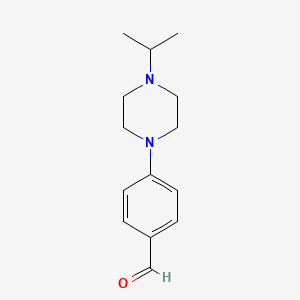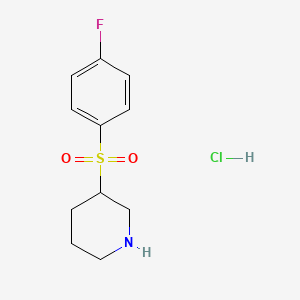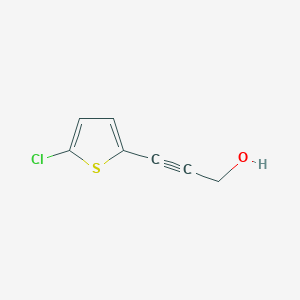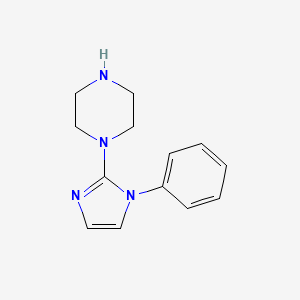![molecular formula C23H12Br2N2 B3113734 Spiro[5H-cyclopenta[2,1-b:3,4-b']dipyridine-5,9'-[9H]fluorene], 2',7'-dibromo- CAS No. 198142-63-1](/img/structure/B3113734.png)
Spiro[5H-cyclopenta[2,1-b:3,4-b']dipyridine-5,9'-[9H]fluorene], 2',7'-dibromo-
Overview
Description
Spiro[5H-cyclopenta[2,1-b:3,4-b']dipyridine-5,9'-[9H]fluorene], 2',7'-dibromo- is a useful research compound. Its molecular formula is C23H12Br2N2 and its molecular weight is 476.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality Spiro[5H-cyclopenta[2,1-b:3,4-b']dipyridine-5,9'-[9H]fluorene], 2',7'-dibromo- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Spiro[5H-cyclopenta[2,1-b:3,4-b']dipyridine-5,9'-[9H]fluorene], 2',7'-dibromo- including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Optoelectronic Material Applications
Research on spiro[fluorene-9,9′-xanthene] derivatives has shown promising applications in optoelectronic materials. A study by Xia and Zhao (2012) investigated a rhenium (I) complex containing a new spirodipyridine-type ligand, showcasing its potential for optoelectronic applications due to the π character of the HOMO and π* orbitals of the pyridine ligands, resulting in MLCT/LLCT characters in absorption bands (H. Xia & F. Zhao, 2012). This indicates the compound's utility in developing materials with specific electronic and optical properties.
Organic Electronics and Polymer Solar Cells
In the realm of organic electronics, particularly in polymer solar cells, the spiro[fluorene-9,9′-xanthene] and related structures have been applied as core components. Kadam et al. (2018) synthesized a three-dimensional small molecule non-fullerene electron acceptor combining spiro[fluorene-9,9′-xanthene] and cyanopyridone, demonstrating its effectiveness in bulk-heterojunction devices with improved device performance (Gajanan G. Kadam et al., 2018). This showcases the compound's contribution to enhancing the efficiency and performance of organic electronic devices.
Organosolubility and Optical Transparency in Polyimides
The synthesis and application of novel polyimides derived from spiro[fluorene-9,9′-xanthene] derivatives have been explored for their organosolubility and optical transparency. Zhang et al. (2010) prepared a series of new polyimides from a novel spiro skeleton bis(ether amine) monomer, demonstrating these polyimides' potential in creating transparent, flexible films with low moisture absorption and low dielectric constants, making them suitable for electronic and optoelectronic applications (Shujiang Zhang et al., 2010).
Mechanism of Action
Target of Action
The primary target of the compound “Spiro[5H-cyclopenta[2,1-b:3,4-b’]dipyridine-5,9’-[9H]fluorene], 2’,7’-dibromo-” is to serve as a hole-transporting material (HTM) in perovskite solar cells . The compound is used as the core and triarylamines as terminal units .
Mode of Action
The compound interacts with its targets by facilitating the transport of holes (positive charge carriers) in perovskite solar cells . This interaction results in an increase in the overall power conversion efficiency (PCE) of the solar cells .
Biochemical Pathways
The compound affects the energy conversion pathway in perovskite solar cells. By efficiently transporting holes, it enhances the flow of electric current, thereby improving the power conversion efficiency of the solar cells .
Pharmacokinetics
While the term “pharmacokinetics” typically applies to the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of drugs in the body, in this context, it can be interpreted as the compound’s behavior within the solar cell system. The compound exhibits excellent stability and compatibility with the perovskite material, contributing to its high performance as a hole-transporting material .
Result of Action
The use of the compound as a hole-transporting material in perovskite solar cells leads to an excellent overall power conversion efficiency (PCE) of 13.4% without the use of any dopants and additives . Furthermore, the device based on the new HTM generated a slightly higher open circuit voltage (VOC) of 971 mV compared to a spiro-MeOTAD (VOC = 951 mV) based device .
Properties
IUPAC Name |
2',7'-dibromospiro[3,13-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene-8,9'-fluorene] | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H12Br2N2/c24-13-5-7-15-16-8-6-14(25)12-20(16)23(19(15)11-13)17-3-1-9-26-21(17)22-18(23)4-2-10-27-22/h1-12H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOXOIMPMESDWAQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C3=C(C24C5=C(C=CC(=C5)Br)C6=C4C=C(C=C6)Br)C=CC=N3)N=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H12Br2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(1R,3R,5R)-tert-Butyl 3-(hydroxymethyl)-2-azabicyclo[3.1.0]hexane-2-carboxylate](/img/structure/B3113674.png)
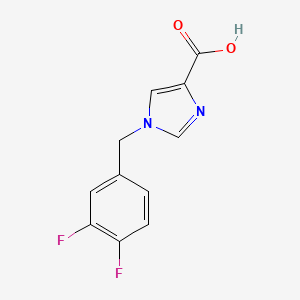
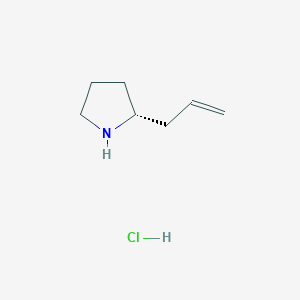
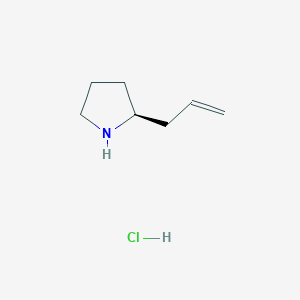

![Spiro[2.4]heptan-5-ol](/img/structure/B3113697.png)
![1H-Indole-1-carboxylic acid, 2,3-dihydro-2-[[[(4-methylphenyl)sulfonyl]oxy]methyl]-, 1,1-dimethylethyl ester, (2S)-](/img/structure/B3113706.png)
